molecular formula C15H12N4O2 B2547970 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide CAS No. 2034498-64-9

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide

Cat. No.: B2547970
CAS No.: 2034498-64-9
M. Wt: 280.287
InChI Key: OBSLNKIKOKEFKU-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide is a heterocyclic compound that features a furan ring, a pyrazine ring, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Coupling Reaction: The furan and pyrazine rings are then coupled through a methylation reaction, often using methyl iodide as the methylating agent.

    Formation of Picolinamide: The final step involves the formation of the picolinamide moiety through the reaction of picolinic acid with an amine derivative of the coupled furan-pyrazine compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrazines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiopheneamide

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide is unique due to the presence of the picolinamide moiety, which can enhance its binding affinity to certain biological targets compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(11-4-1-2-6-16-11)19-10-12-14(18-8-7-17-12)13-5-3-9-21-13/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSLNKIKOKEFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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